molecular formula C18H15ClN2O2 B12603786 Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-13-7

Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12603786
CAS No.: 648420-13-7
M. Wt: 326.8 g/mol
InChI Key: GDEFDUINYQKXME-UHFFFAOYSA-N
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Description

The compound Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a diarylurea derivative characterized by two distinct aromatic substituents:

  • N-(4-Chlorophenyl)methyl group: A benzyl moiety substituted with a chlorine atom at the para position.
  • N'-(7-Hydroxy-1-naphthalenyl) group: A naphthalene ring with a hydroxyl group at position 5.

The 7-hydroxy-1-naphthalenyl group may confer hydrogen-bonding capacity, influencing solubility and target binding, while the 4-chlorophenylmethyl group contributes lipophilicity and steric bulk.

Properties

CAS No.

648420-13-7

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H15ClN2O2/c19-14-7-4-12(5-8-14)11-20-18(23)21-17-3-1-2-13-6-9-15(22)10-16(13)17/h1-10,22H,11H2,(H2,20,21,23)

InChI Key

GDEFDUINYQKXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction of Substituted Amines with Carbamoyl Chlorides

The synthesis begins with a reaction between 4-chlorophenylmethylamine and 7-hydroxy-1-naphthalenecarbonyl chloride :

  • Step 1: Preparation of carbamoyl chloride precursor by treating 7-hydroxy-1-naphthalenecarboxylic acid with thionyl chloride or oxalyl chloride.
  • Step 2: Addition of 4-chlorophenylmethylamine under an inert atmosphere (e.g., nitrogen) to form the urea derivative.

Use of Isocyanates

An alternative involves reacting 4-chlorophenylmethyl isocyanate with 7-hydroxy-1-naphthalenamine :

  • This method avoids the need for carbamoyl chloride preparation.
  • Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran (THF) and mild heating.

Direct Condensation

Direct condensation of 4-chlorophenylmethylamine and 7-hydroxy-1-naphthalenecarboxylic acid can be achieved using coupling agents such as carbodiimides (e.g., DCC or EDC):

  • Coupling agents activate the carboxylic acid group for nucleophilic attack by the amine group.
  • This method is solvent-dependent, often requiring polar aprotic solvents like DMF.

Reaction Conditions

Temperature Control

The reactions are typically conducted at temperatures ranging from 0°C to 50°C to prevent decomposition or side reactions.

Solvent Selection

Common solvents include:

  • Dichloromethane (DCM)
  • Tetrahydrofuran (THF)
  • Dimethylformamide (DMF)

Catalysts

Catalysts such as pyridine or triethylamine may be used to enhance reaction rates and yields.

Purification Techniques

After synthesis, purification is critical to isolate the target compound:

Data Table: Synthesis Parameters

Parameter Typical Range/Conditions
Temperature 0°C - 50°C
Solvent DCM, THF, DMF
Catalyst Pyridine, Triethylamine
Purification Method Recrystallization, Chromatography
Analytical Methods NMR, IR, Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Ureas

Compound Name Molecular Formula Key Substituents Biological Activity/Use Source
Target Compound C₁₈H₁₅ClN₂O₂ (est.) 4-Cl-benzyl, 7-OH-naphthalenyl Hypothesized anticancer/pesticide
MPCU C₁₄H₁₃ClN₂O₃S 4-Cl-phenyl, 4-MePhSO₂ Mitochondrial targeting in cancer
Pencycuron C₁₈H₂₀ClN₃O 4-Cl-benzyl, cyclopentyl, phenyl Fungicide
Urea, N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl)- C₁₅H₁₅ClN₂O 4-Cl-phenyl, 2,4-Me₂Ph Pesticide

Research Findings and Mechanistic Insights

  • Mitochondrial Targeting: MPCU’s dependency on the mitochondrial pH gradient suggests diarylureas with electron-withdrawing groups (e.g., Cl, SO₂) may preferentially accumulate in organelles with transmembrane electrochemical potentials .
  • Agrochemical Efficacy : Chlorophenylmethyl ureas exhibit broad fungicidal activity, but the addition of a hydroxy-naphthalenyl group (as in the target compound) could introduce herbicidal or insecticidal properties through redox interactions .
  • Solubility vs. Bioactivity: Hydroxy-naphthalenyl derivatives may balance lipophilicity and hydrogen-bonding capacity, optimizing tissue penetration and target engagement compared to fully nonpolar analogues .

Biological Activity

Urea derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- (CAS No. 648420-13-7) stands out for its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound is characterized by a urea functional group attached to a 4-chlorobenzyl moiety and a 7-hydroxy-1-naphthyl group. The presence of these substituents is believed to influence its biological activity significantly.

FeatureDescription
Molecular Formula C18H15ClN2O2
Molecular Weight 326.78 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea

Research indicates that urea derivatives can interact with various biological macromolecules, including enzymes and receptors. The specific interactions of N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea are still under investigation, but preliminary studies suggest that it may form stable hydrogen bonds with target proteins, influencing their activity and potentially leading to therapeutic effects.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with biological targets. For instance, it has been shown to exhibit significant binding to NADH oxidase activity in HeLa cells, which is crucial for cellular respiration and energy production .

Biological Activity

Urea derivatives are known for a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor cell growth by interfering with metabolic pathways .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties against various strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : The ability to inhibit specific enzymes such as NADH oxidase suggests potential roles in metabolic regulation and cancer therapy .

Case Studies

  • Antitumor Activity :
    • A study on related sulfonylureas indicated that compounds similar to N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea could inhibit NADH oxidase activity in cancer cells, suggesting a mechanism for their antitumor effects .
  • Antimicrobial Studies :
    • Research has shown that urea derivatives exhibit antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Comparative Analysis

To better understand the uniqueness of N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)ureaContains two chlorinated phenyl groupsDistinct crystal packing properties
1,3-Dinaphthalen-2-ylureaFeatures naphthalene rings instead of phenyl groupsPotentially enhanced stability due to aromaticity
3-Chloro-N-(4-methylphenyl)-ureaContains a methyl group on the phenyl ringDifferent reactivity patterns

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